MAO-A Inhibition IC50: (R)-4-Chlorobenzhydrylamine vs. Unsubstituted Benzhydrylamine
The (R)-4-chlorobenzhydrylamine tartrate salt exhibits an IC50 of 4.10 nM against human recombinant MAO-A [1], making it approximately 300-fold more potent than unsubstituted benzhydrylamine, which shows an IC50 of 1,240 nM against recombinant bovine mitochondrial MAO-A under comparable fluorimetric assay conditions [2]. The para-chloro substituent is the critical driver of this potency gain.
| Evidence Dimension | MAO-A inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 4.10 nM (human recombinant MAO-A expressed in Sf9 cells, 5-hydroxytryptamine substrate, H2O2 detection, 1 hr incubation) |
| Comparator Or Baseline | Benzhydrylamine: IC50 = 1,240 nM (recombinant bovine mitochondrial MAO-A, benzylamine or serotonin substrate, fluorimetry, 60 min) |
| Quantified Difference | ~302-fold greater potency for (R)-4-chlorobenzhydrylamine |
| Conditions | Recombinant MAO-A; fluorimetric/Amplex Red detection; different species (human vs. bovine) noted as cross-study limitation |
Why This Matters
The 300-fold potency differential demonstrates that the 4-chloro substituent is not an inert structural feature but a determinant of target engagement; substitution with unsubstituted benzhydrylamine would yield insufficient MAO-A inhibition for pharmacological probe applications.
- [1] BindingDB. BDBM50075949 (CHEMBL3415819). IC50: 4.10 nM. Human recombinant MAO-A, Sf9 cells, 5-HT substrate, H2O2 production, 1 hr. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50075949 View Source
- [2] BindingDB. BDBM50597779 (CHEMBL5205498). IC50: 1.24E+3 nM. Recombinant bovine mitochondrial MAO-A, benzylamine/serotonin substrate, fluorimetry, 60 min. https://bindingdb.org/ View Source
